molecular formula C11H14FN B1470529 N-[(3-fluoro-5-methylphenyl)methyl]cyclopropanamine CAS No. 1522498-51-6

N-[(3-fluoro-5-methylphenyl)methyl]cyclopropanamine

Cat. No.: B1470529
CAS No.: 1522498-51-6
M. Wt: 179.23 g/mol
InChI Key: MDDMXBFZVQVREW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-fluoro-5-methylphenyl)methyl]cyclopropanamine is a cyclopropanamine derivative supplied for research use only. This compound is of significant interest in medicinal chemistry and preclinical research, particularly in the context of central nervous system (CNS) disorders. Cyclopropanamine compounds are investigated for their potential as therapeutic agents for a range of neurodegenerative diseases and psychiatric conditions . Research indicates that this class of molecules may offer promising pathways for the treatment of Alzheimer's disease, Parkinson's disease, Huntington's disease, and schizophrenia . Furthermore, their application is being explored in areas such as substance-related disorders and certain developmental disorders, highlighting their broad research utility in neuroscience . The structure-activity relationship (SAR) of cyclopropanamine derivatives is a key focus for researchers aiming to optimize their properties for improved efficacy and pharmacokinetics. As a building block, this compound enables further chemical exploration and synthesis of novel molecules for biological evaluation . This product is strictly for research purposes in a laboratory setting and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(3-fluoro-5-methylphenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c1-8-4-9(6-10(12)5-8)7-13-11-2-3-11/h4-6,11,13H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDMXBFZVQVREW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halomethylation and Nucleophilic Substitution

One common approach starts from 3-fluoro-5-methylbenzyl halide (typically bromide or chloride), prepared by halomethylation of 3-fluoro-5-methyl toluene derivatives. This intermediate then undergoes nucleophilic substitution with cyclopropanamine.

General Reaction Scheme:

$$
\text{3-fluoro-5-methylbenzyl halide} + \text{cyclopropanamine} \rightarrow \text{N-[(3-fluoro-5-methylphenyl)methyl]cyclopropanamine}
$$

Reaction Conditions:

  • Solvent: Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF).
  • Base: Mild bases like potassium carbonate or triethylamine to neutralize generated acid.
  • Temperature: Typically room temperature to moderate heating (25–80°C).
  • Reaction time: Several hours to overnight.

Notes:

  • The halomethyl intermediate can be prepared by radical bromination of the methyl group adjacent to the aromatic ring using N-bromosuccinimide (NBS) under light or heat.
  • Careful control of reaction conditions avoids side reactions such as over-alkylation or ring substitution.

Reductive Amination Approach

Alternatively, the corresponding 3-fluoro-5-methylbenzaldehyde can be subjected to reductive amination with cyclopropanamine.

General Reaction Scheme:

$$
\text{3-fluoro-5-methylbenzaldehyde} + \text{cyclopropanamine} \xrightarrow[\text{reductant}]{\text{acid catalyst}} \text{this compound}
$$

Reaction Conditions:

  • Catalyst: Acidic catalyst such as acetic acid or a Lewis acid.
  • Reducing agent: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride.
  • Solvent: Methanol, ethanol, or dichloromethane.
  • Temperature: 0–40°C.
  • Reaction time: 2–24 hours.

Advantages:

  • High selectivity for primary amine formation.
  • Mild conditions preserve sensitive functional groups (fluoro substituent).

Cyclopropanation Followed by Amination

In some synthetic routes, the cyclopropane ring is introduced after forming a benzylamine intermediate. For example, starting from N-[(3-fluoro-5-methylphenyl)methyl]amine, cyclopropanation reagents such as diazomethane derivatives or Simmons–Smith reagents can be employed to form the cyclopropane ring adjacent to the amine.

This method is less common due to the complexity of regioselective cyclopropanation on amines and possible side reactions.

Research Findings and Data Tables

Comparative Data of Preparation Methods

Method Starting Material Key Reagents Solvent(s) Temperature (°C) Yield (%) Purity (%) Notes
Halomethylation + Substitution 3-fluoro-5-methyltoluene → benzyl halide NBS, cyclopropanamine, base Acetonitrile, DMF 25–80 65–85 >95 Requires careful control to avoid side products
Reductive Amination 3-fluoro-5-methylbenzaldehyde Cyclopropanamine, NaBH3CN, acid Methanol, DCM 0–40 70–90 >98 Mild conditions, high selectivity
Cyclopropanation post-amine N-[(3-fluoro-5-methylphenyl)methyl]amine Diazomethane, Zn(Cu) (Simmons–Smith) Ether, THF 0–25 40–60 90–95 More complex, lower yield

Reaction Optimization Parameters (Reductive Amination)

Parameter Range Tested Optimal Condition Effect on Yield/Purity
Reducing agent amount 0.5–2 equivalents 1.2 equivalents Excess reduces side products
Acid catalyst type Acetic acid, HCl, BF3·OEt2 Acetic acid (0.1 eq) Maintains amine integrity
Solvent Methanol, Ethanol, DCM Methanol Best solubility and reaction rate
Temperature 0–40 °C 25 °C Higher temp increases rate but may cause side reactions
Reaction time 2–24 hours 12 hours Longer times improve conversion

Analytical and Purification Notes

  • The product is typically isolated by extraction with organic solvents (e.g., ethyl acetate), followed by drying, concentration, and purification via column chromatography or recrystallization.
  • Characterization is performed by NMR, IR, and mass spectrometry to confirm substitution pattern and amine functionality.
  • Purity is critical for downstream applications, especially in pharmaceutical contexts.

Summary and Recommendations

  • The reductive amination route is generally preferred for the preparation of this compound due to higher selectivity, milder conditions, and better yields.
  • Halomethylation followed by nucleophilic substitution is a viable alternative but requires careful control to avoid side reactions.
  • Cyclopropanation after amine formation is less efficient and more complex.
  • Optimization of reaction parameters such as solvent, temperature, and reagent equivalents significantly impacts yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-fluoro-5-methylphenyl)methyl]cyclopropanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropylamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions typically produce amines or alcohols .

Scientific Research Applications

N-[(3-fluoro-5-methylphenyl)methyl]cyclopropanamine is utilized in various scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Drug Discovery: The compound serves as a lead compound in the development of new drugs targeting specific biological pathways.

    Material Science: It is employed in the synthesis of advanced materials with unique properties for industrial applications.

Mechanism of Action

The mechanism of action of N-[(3-fluoro-5-methylphenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Inferences

Substituent Impact on Bioactivity

  • Fluorine’s Role : Fluorine’s electronegativity may enhance hydrogen bonding in target interactions, as seen in fluorinated CNS agents .
  • Cyclopropane Rigidity : Conformational restraint from the cyclopropane ring could improve binding affinity, analogous to pyrazole-based agrochemicals .

Biological Activity

N-[(3-fluoro-5-methylphenyl)methyl]cyclopropanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a cyclopropanamine core with a fluorinated aromatic substituent. Its structure can be represented as follows:

N 3 fluoro 5 methylphenyl methyl cyclopropanamine\text{N 3 fluoro 5 methylphenyl methyl cyclopropanamine}

This unique structural configuration contributes to its interaction with various biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This binding modulates their activity, leading to various biological effects. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It can interact with receptors, influencing signal transduction pathways that regulate physiological processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. It appears to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey DifferencesBiological Activity
1-(3-Fluorophenyl)cyclopropanamineLacks methyl groupLower reactivity
1-(3-Methylphenyl)cyclopropanamineLacks fluoro groupDifferent chemical properties
1-(3-Chloro-5-methylphenyl)cyclopropanamineChlorine instead of fluorineVaries in receptor binding

The distinct combination of the fluoro and methyl groups in this compound enhances its reactivity and biological interactions compared to these analogs.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry reported that the compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Cancer Cell Line Research : In a 2024 study, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines, finding that it induced apoptosis through caspase activation .
  • Mechanistic Insights : Another study focused on elucidating the molecular targets of the compound, revealing that it interacts with specific kinases involved in cell signaling pathways critical for cancer progression .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-[(3-fluoro-5-methylphenyl)methyl]cyclopropanamine, and how can purity be optimized?

  • Synthesis : A reductive amination approach is commonly employed for similar cyclopropanamine derivatives. For example, coupling (3-fluoro-5-methylphenyl)methanol with cyclopropanamine via a catalytic hydrogenation step using palladium on carbon (Pd/C) under hydrogen atmosphere can yield the target compound .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures can achieve ≥95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the molecular structure of this compound be validated experimentally?

  • Single-Crystal X-Ray Diffraction (SC-XRD) : Grow crystals via slow evaporation of a saturated dichloromethane solution. Use SHELX programs (e.g., SHELXL) for structure refinement. The cyclopropane ring geometry and fluorine/methyl substituent positions can be confirmed with R-factors < 0.05 .
  • Spectroscopic Analysis : Combine ¹H/¹³C NMR (e.g., δ ~1.0–1.5 ppm for cyclopropane protons) and high-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Storage : Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent oxidation. Avoid exposure to moisture, as cyclopropanamines may hydrolyze under acidic/basic conditions .
  • Stability Testing : Perform accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) and monitor via TLC/HPLC for decomposition products like cyclopropanol derivatives .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the bioactivity of this compound, particularly in anticancer contexts?

  • Cell-Based Assays : Use human cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity screening (MTT assay). Include positive controls (e.g., cisplatin) and dose-response curves (IC₅₀ determination) .
  • Mechanistic Studies : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) to identify mode of action. Compare results with structurally related compounds (e.g., N-(2,3-dimethylbenzyl derivatives) to isolate substituent effects .

Q. How should contradictory data between computational predictions and experimental results for receptor binding be resolved?

  • Computational Modeling : Perform molecular docking (AutoDock Vina) using crystallographic receptor structures (e.g., EGFR or kinase domains). Validate force fields and scoring functions against known ligands .
  • Experimental Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. Discrepancies may arise from solvation effects or conformational flexibility not captured in simulations .

Q. What strategies are effective in addressing the lack of toxicological data for this compound?

  • In Silico Prediction : Use tools like ProTox-II or ADMETlab to estimate acute toxicity (LD₅₀) and hepatotoxicity. Cross-reference with structurally similar compounds (e.g., cyclopropanamine hydrochlorides) .
  • In Vivo Testing : Conduct acute toxicity studies in rodent models (OECD Guideline 423). Monitor histopathology and serum biomarkers (ALT, AST) after 14-day exposure .

Q. How can researchers optimize the compound’s pharmacokinetic properties for CNS-targeted applications?

  • Blood-Brain Barrier (BBB) Penetration : Modify logP via substituent tuning (e.g., fluorination to enhance lipophilicity). Assess permeability using in vitro BBB models (e.g., MDCK-MDR1 cells) .
  • Metabolic Stability : Perform microsomal stability assays (human liver microsomes) to identify metabolic soft spots. Introduce blocking groups (e.g., methyl on the phenyl ring) to reduce CYP450-mediated oxidation .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3-fluoro-5-methylphenyl)methyl]cyclopropanamine
Reactant of Route 2
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N-[(3-fluoro-5-methylphenyl)methyl]cyclopropanamine

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